molecular formula C19H23BrN2O B6019481 4-bromo-2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]phenol

4-bromo-2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]phenol

Cat. No.: B6019481
M. Wt: 375.3 g/mol
InChI Key: ZQPDRSZLRAKKNO-UHFFFAOYSA-N
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Description

4-bromo-2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]phenol is a complex organic compound that features a bromine atom, a piperazine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]phenol typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Mechanism of Action

The mechanism of action of 4-bromo-2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]phenol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a bromine atom, piperazine ring, and phenol group makes it a versatile compound for various applications.

Properties

IUPAC Name

4-bromo-2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O/c1-14-4-3-5-18(15(14)2)22-10-8-21(9-11-22)13-16-12-17(20)6-7-19(16)23/h3-7,12,23H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPDRSZLRAKKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C(C=CC(=C3)Br)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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